molecular formula C23H27ClN2O4 B1330027 Brucine hydrochloride CAS No. 5786-96-9

Brucine hydrochloride

Cat. No.: B1330027
CAS No.: 5786-96-9
M. Wt: 430.9 g/mol
InChI Key: LOAGDNZFQUISCJ-SUJBTXFYSA-N
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Description

Brucine hydrochloride is a derivative of brucine, an indole alkaloid extracted from the seeds of the Strychnos nux-vomica tree. Brucine is known for its bitter taste and high toxicity. It has been used historically in traditional medicine for its anti-inflammatory and analgesic properties . This compound is often studied for its pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic effects .

Biochemical Analysis

Biochemical Properties

Brucine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to bovine hemoglobin and bovine serum albumin, forming stable complexes through hydrophobic and electrostatic interactions . These interactions can influence the distribution, free concentration, and metabolism of this compound in the bloodstream. Additionally, this compound can inhibit the activity of certain enzymes, such as H+/K±ATPase, which is involved in gastric acid secretion .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to induce apoptosis in cancer cells, such as U251 glioma cells and LoVo cells, by modulating the expression of apoptosis-related proteins like Bax and Bcl-2 . Furthermore, this compound can inhibit cell proliferation and migration by affecting signaling pathways such as the PI3K-Akt and VEGF pathways . These effects on cell signaling pathways and gene expression contribute to its potential antitumor properties.

Molecular Mechanism

The molecular mechanism of this compound involves multiple pathways and targets. It exerts its effects by binding to specific biomolecules and modulating their activity. For example, this compound has been shown to inhibit the differentiation and apoptosis of osteoclasts by decreasing RANKL and increasing the expression of alkaline phosphatase and osteocalcin . Additionally, it can inhibit the activity of hypoxia-inducible factor 1 (HIF-1), which plays a crucial role in cell migration and invasion . These interactions at the molecular level contribute to the pharmacological effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, this compound has been observed to inhibit the growth of glioma cells in a time- and dose-dependent manner . Additionally, its stability in different formulations, such as liposomes, can affect its pharmacokinetics and toxicity . These temporal effects are important considerations for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit anti-inflammatory and analgesic effects . At higher doses, it can cause systemic toxicity, including hepatotoxicity, neurotoxicity, and nephrotoxicity . The threshold effects and toxicities observed at different dosages are critical for determining the safe and effective use of this compound in therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can undergo hydrolysis, demethylation, demethoxylation, and oxidation to form various metabolites . These metabolic transformations can influence its pharmacological potency and toxicity. For example, N-oxide derivatives of this compound have been found to possess higher pharmacological activity and lower toxicity compared to the parent compound . Understanding these metabolic pathways is essential for optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It has been shown to bind to blood proteins, such as bovine hemoglobin and bovine serum albumin, which can affect its distribution and free concentration in the bloodstream . Additionally, its encapsulation in liposomes can enhance its stability and prolong its circulation time in the blood . These factors play a crucial role in determining the bioavailability and therapeutic efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Studies have shown that it can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . The targeting signals and post-translational modifications that direct this compound to these compartments are important for its pharmacological effects. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Brucine hydrochloride can be synthesized by reacting brucine with hydrochloric acid. The reaction typically involves dissolving brucine in an appropriate solvent, such as ethanol, and then adding hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out at room temperature and the product is isolated by crystallization .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of brucine from the seeds of Strychnos nux-vomica, followed by its conversion to the hydrochloride salt using hydrochloric acid. The product is then purified through recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Brucine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Brucine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a chiral resolving agent in stereospecific syntheses.

    Biology: Studied for its effects on cellular processes, including apoptosis and cell proliferation.

    Medicine: Investigated for its potential anti-tumor, anti-inflammatory, and analgesic properties.

    Industry: Utilized in the synthesis of other complex organic compounds

Comparison with Similar Compounds

Brucine hydrochloride is closely related to strychnine, another alkaloid found in Strychnos nux-vomica. Both compounds share similar structures and toxicological profiles, but brucine is less toxic than strychnine . Other similar compounds include:

This compound stands out due to its unique combination of pharmacological activities and relatively lower toxicity compared to strychnine .

Properties

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4.ClH/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;1H/t13-,18-,19-,21-,22-,23+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAGDNZFQUISCJ-SUJBTXFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884188
Record name Strychnidin-10-one, 2,3-dimethoxy-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5786-96-9
Record name Strychnidin-10-one, 2,3-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5786-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brucine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Strychnidin-10-one, 2,3-dimethoxy-, hydrochloride (1:1)
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Record name Strychnidin-10-one, 2,3-dimethoxy-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brucine Hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does brucine hydrochloride enable the quantification of nitrate in atmospheric particulate matter?

A1: this compound reacts with nitrate under acidic conditions and in the presence of concentrated sulfuric acid. This reaction produces a yellow-colored compound that can be measured using UV-Visible Spectrophotometry. The intensity of the yellow color is directly proportional to the concentration of nitrate in the sample [].

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